Dimethyl(4-vinylphenyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCKABARGIGHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20785327 | |

| Record name | (4-Ethenylphenyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4556-72-3 | |

| Record name | (4-Ethenylphenyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Dimethyl(4-vinylphenyl)silane CAS 4556-72-3

An In-depth Technical Guide to Dimethyl(4-vinylphenyl)silane (CAS 4556-72-3)

Authored by a Senior Application Scientist

Introduction: A Molecule of Dual Functionality

This compound, often abbreviated as DVPS, is a bifunctional organosilicon compound that holds a unique position at the intersection of polymer chemistry and materials science. Its structure is deceptively simple, yet it provides a powerful platform for innovation. Comprising a vinyl group susceptible to polymerization, a phenyl ring that imparts thermal and mechanical stability, and a reactive dimethylsilyl (Si-H) group, DVPS serves as a versatile monomer and a crucial building block for advanced materials.[1]

This guide provides an in-depth exploration of this compound, moving beyond basic data to uncover the causality behind its synthesis, reactivity, and applications. For researchers and developers, understanding this molecule is key to unlocking new possibilities in high-performance polymers, surface modification, and composite materials.

Core Physicochemical & Spectroscopic Profile

A molecule's identity is defined by its physical properties and its response to spectroscopic analysis. These data points are not merely numbers; they are the foundational parameters that dictate storage, handling, and reaction conditions.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are critical for experimental design, from calculating molar equivalents to predicting behavior under various process conditions.

| Property | Value | Source |

| CAS Number | 4556-72-3 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₄Si | [2][4] |

| Molecular Weight | 162.30 g/mol | [2][4] |

| Appearance | Colorless, volatile liquid | [3] |

| Boiling Point | 46 °C at 0.7 mmHg | [6] |

| InChIKey | FOCKABARGIGHES-UHFFFAOYSA-N | [4][7] |

Spectroscopic Characterization

Spectroscopy provides an empirical fingerprint of the molecule, confirming its structure and purity. The key reactive groups—vinyl, phenyl, and Si-H—each have distinct signatures.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the most powerful tool for structural confirmation. The spectrum of DVPS in CDCl₃ shows characteristic peaks that correspond directly to its unique structure.[2][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.51 | Doublet | 2H | Aromatic (ortho to Si) | Deshielded by the silicon atom's inductive effect. |

| 7.41 | Doublet | 2H | Aromatic (ortho to vinyl) | Typical aromatic proton region. |

| 6.72 | Doublet of Doublets | 1H | Vinyl (-CH=) | Complex splitting due to cis and trans coupling with terminal vinyl protons. |

| 5.79 | Doublet of Doublets | 1H | Vinyl (=CH₂, trans) | Large coupling constant (J ≈ 17.6 Hz) indicates a trans relationship. |

| 5.27 | Doublet of Doublets | 1H | Vinyl (=CH₂, cis) | Smaller coupling constant (J ≈ 10.9 Hz) indicates a cis relationship. |

| 4.43 - 4.46 | Heptet / Multiplet | 1H | Si-H | The proton on silicon is split by the six protons of the two methyl groups. |

| 0.31 - 0.35 | Doublet | 6H | Si-(CH₃ )₂ | The methyl protons are split by the single proton on the silicon atom. |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |

| ~2120 | Si-H | Hydrosilane | A strong, sharp peak confirming the reactive silyl hydride moiety. |

| 1629 | C=C | Vinyl | Indicates the presence of the polymerizable vinyl group.[6] |

| 1599 | C=C | Aromatic | Phenyl ring stretching vibration.[6] |

| 1250, 881 | Si-CH₃ | Dimethylsilyl | Characteristic vibrations for methyl groups attached to silicon.[6] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound is typically achieved via two robust organometallic routes. The choice between them often depends on the availability of starting materials, scale, and desired purity.

Grignard-based Synthesis from 4-Chlorostyrene

This classic organometallic approach utilizes the formation of a Grignard reagent, a workhorse in C-C and C-Si bond formation. It is a reliable method for laboratory-scale synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. 4556-72-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

Introduction: A Bifunctional Monomer for Advanced Material Synthesis

An In-depth Technical Guide to Dimethyl(4-vinylphenyl)silane

This compound (DMVPS), identified by its CAS number 4556-72-3, is a unique organosilane compound that serves as a critical building block in materials science and polymer chemistry.[1] Its molecular architecture is distinguished by two primary reactive centers: a polymerizable vinyl group and a reactive silicon-hydride (Si-H) bond. This bifunctionality allows for its incorporation into polymeric structures via the vinyl group, while the silane moiety provides a site for subsequent chemical modifications, such as hydrosilylation, or for imparting specific properties like enhanced thermal stability, controlled refractive index, and improved adhesion to inorganic substrates.[2]

This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, an exploration of its chemical reactivity, and essential guidelines for its safe handling and storage. The content is tailored for researchers and scientists engaged in the development of novel polymers, coatings, and hybrid organic-inorganic materials.

Physicochemical and Spectroscopic Properties

The intrinsic properties of DMVPS dictate its behavior in chemical reactions and its suitability for various applications. These key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4556-72-3 | [3] |

| Molecular Formula | C₁₀H₁₄Si | [3] |

| Molecular Weight | 162.3 g/mol | [3] |

| Boiling Point | 46 °C at 0.7 mmHg | [4] |

| Appearance | Clear Liquid |

Spectroscopic Profile: Confirming Molecular Identity

Spectroscopic analysis is fundamental to verifying the synthesis and purity of DMVPS. The ¹H NMR spectrum provides a definitive fingerprint of its structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.51 (d, J=8.1 Hz, 2H): Aromatic protons ortho to the silyl group.

-

δ 7.41 (d, J=7.9 Hz, 2H): Aromatic protons meta to the silyl group.

-

δ 6.72 (dd, J=17.6, 10.9 Hz, 1H): Vinyl proton alpha to the phenyl ring.

-

δ 5.79 (dd, J=17.6, 0.9 Hz, 1H): Terminal vinyl proton (trans).

-

δ 5.27 (dd, J=10.9, 0.9 Hz, 1H): Terminal vinyl proton (cis).

-

δ 4.43 (hept, J=3.7 Hz, 1H): Silicon-hydride (Si-H) proton.

-

δ 0.35 (d, J=3.8 Hz, 6H): Protons of the two methyl groups attached to silicon.[3]

The distinct chemical shifts and coupling patterns, particularly the heptet for the Si-H proton coupled to the six methyl protons and the characteristic signals of the vinyl group, provide unequivocal confirmation of the target molecule.[3]

Chemical Reactivity and Applications

The utility of DMVPS stems from its dual reactivity. The vinyl and silyl moieties can be addressed independently or in concert to create complex macromolecular structures.

Core Reactivity Sites

-

Vinyl Group Polymerization: The vinyl group readily participates in polymerization reactions, including free-radical, anionic, and coordination polymerization. This allows for the creation of homopolymers or its incorporation as a comonomer with other vinyl monomers like styrene or acrylates. The resulting polymers, poly(this compound), possess a backbone with pendant silyl groups, which can be used for subsequent cross-linking or functionalization.[4]

-

Hydrosilylation of the Si-H Bond: The silicon-hydride bond is a versatile functional group that can undergo hydrosilylation, a reaction where it adds across a double or triple bond, typically catalyzed by platinum-group metals. This enables the grafting of molecules onto the silyl group, providing a powerful method for modifying polymer side chains or creating functional surfaces.

Key Applications

-

Specialty Polymers and Copolymers: DMVPS is a key monomer for producing silicon-containing polymers with high thermal stability, desirable optical properties, and gas permeability.

-

Coupling Agents and Adhesion Promoters: As with many organosilanes, DMVPS can act as a bridge between inorganic materials (like glass or silica) and organic polymer matrices, enhancing adhesion and composite material strength.[2]

-

Organic Electronics: Its unique structure makes it a candidate for research in advanced materials for organic electronics and ceramics.

Synthesis and Characterization Workflow

The synthesis of high-purity DMVPS is crucial for its successful application. A common and effective laboratory-scale method involves the reaction of a vinylphenyl organometallic reagent with chlorodimethylsilane.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the lithiation of 1-bromo-4-vinylbenzene followed by quenching with chlorodimethylsilane.[3]

Materials:

-

1-bromo-4-vinylbenzene

-

n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)

-

Chlorodimethylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Pentane

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) in anhydrous THF (15 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the exothermic reaction and prevent side reactions associated with the highly reactive n-BuLi.

-

Addition of n-BuLi: Add n-BuLi (7.5 mL of a 1.6 M solution in hexane) dropwise over 30 minutes. Maintain the temperature at -78 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the vinylphenyllithium intermediate.

-

Silylation: In a separate flask, prepare a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming and Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 hours.

-

Quenching: Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL). Causality: This step safely neutralizes any unreacted organolithium reagent and protonates the alkoxide intermediates.

-

Extraction: Extract the product with diethyl ether (3 x 15 mL).

-

Washing and Drying: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous MgSO₄.

-

Solvent Removal: Concentrate the solution under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography using pentane as the eluent to yield the final product.[3]

Workflow for Synthesis and Verification

Safety, Handling, and Storage

As with all organosilane compounds, proper safety protocols are paramount during the handling and storage of this compound.

Handling:

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[5][7]

-

Moisture Sensitivity: Organosilanes can react with moisture.[5] While DMVPS is relatively stable, prolonged exposure to atmospheric moisture should be avoided to prevent slow hydrolysis of the Si-H bond.

-

Spills: Spills should be managed promptly with compatible absorbent materials.[7]

Storage:

-

Container: Store in a tightly sealed, properly labeled container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[7][8]

-

Conditions: The storage area must be a cool, dark, and dry place, away from direct sunlight, heat, and sources of ignition.[5][9] High temperatures and humidity are detrimental to the stability of silane coupling agents.[5]

-

Material Compatibility: Store in corrosion-resistant containers.[7]

Conclusion

This compound is a versatile and valuable monomer whose utility is derived from its dual-functional nature. The ability to undergo both vinyl polymerization and hydrosilylation reactions provides a broad synthetic platform for developing advanced materials with tailored properties. A thorough understanding of its physicochemical characteristics, coupled with meticulous synthesis and handling protocols, enables researchers to fully harness its potential in creating next-generation polymers, composites, and functional coatings.

References

-

Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. [Link]

-

ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?. [Link]

-

ACS Publications. (1993). Synthesis and characterization of (4-vinylphenyl)dimethylsilanol polymer and copolymers. [Link]

-

University of Washington. Standard Operating Procedure for Silanes. [Link]

-

PubChem, National Institutes of Health. Dimethyl(vinyl)silane. [Link]

-

PubChem, National Institutes of Health. Vinyldimethylphenylsilane. [Link]

-

Shin-Etsu Silicone. What precautions should be taken when storing silane coupling agents?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. [Link]

-

TCI EUROPE N.V. (2019). SAFETY DATA SHEET. [Link]

-

ResearchGate. Overview of Silane-Based Polymer Coatings and Their Applications. [Link]

-

Dow Corning. (2017). Limitless Silanes Bonding Organic and Inorganic Materials. [Link]

Sources

- 1. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [amp.chemicalbook.com]

- 2. yahuchi.com [yahuchi.com]

- 3. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. dakenchem.com [dakenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

An In-Depth Technical Guide to Dimethyl(4-vinylphenyl)silane: Structure, Synthesis, and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(4-vinylphenyl)silane is a versatile organosilane compound of significant interest in materials science and synthetic chemistry. Its unique bifunctional nature, featuring a reactive vinyl group and a dimethylsilyl moiety, makes it a valuable building block for the synthesis of polymers, cross-linking agents, and functionalized materials. The vinyl group can participate in polymerization and hydrosilylation reactions, while the silicon-hydride bond offers a site for further chemical modification. This guide provides a comprehensive overview of its structure, detailed synthetic protocols, and a thorough analysis of its spectral data.

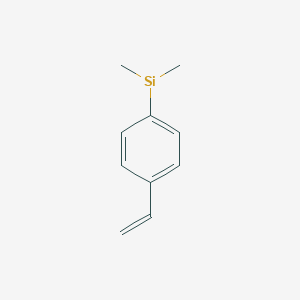

Chemical Structure and Properties

This compound possesses a phenyl ring substituted with a vinyl group at the para position, which is in turn bonded to a dimethylsilyl group.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄Si | [1] |

| Molecular Weight | 162.3 g/mol | [1] |

| CAS Number | 4556-72-3 | [1] |

| Appearance | Clear liquid | |

| Boiling Point | 82 °C at 20 mmHg | [2] |

| Density | 0.892 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.507 | [2] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

Two primary synthetic routes for this compound are presented below, utilizing organolithium and Grignard reagents, respectively. The choice of method may depend on the availability of starting materials and desired scale.

Method 1: Organolithium Route from 1-Bromo-4-vinylbenzene

This method involves the formation of an aryllithium intermediate followed by quenching with chlorodimethylsilane. This approach is often favored for its high yield and clean reaction profile.

Reaction Scheme:

Caption: Synthesis of this compound via an organolithium intermediate.

Experimental Protocol:

-

Reaction Setup: A 100 mL round-bottom flask is flame-dried and equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. The flask is purged with dry nitrogen.

-

Initial Reagents: 1-Bromo-4-vinylbenzene (1.83 g, 10.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 15 mL) and transferred to the reaction flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane, 12.0 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for an additional 2 hours. The formation of the aryllithium intermediate is indicated by a color change.

-

Silylation: A solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: The reaction is allowed to gradually warm to room temperature and is stirred for 8 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using pentane as the eluent to afford this compound as a colorless oil (1.29 g, 80% yield).[1]

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The initial lithiation is performed at a very low temperature to prevent side reactions, such as the polymerization of the vinyl group initiated by the highly reactive n-butyllithium.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the organolithium intermediate.

-

Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench any remaining organolithium reagent and neutralize the reaction mixture without causing hydrolysis of the desired product.

Method 2: Grignard Route from 4-Chlorostyrene

This alternative synthesis utilizes a Grignard reagent, which is generally less reactive than its organolithium counterpart. This can be advantageous when working with sensitive functional groups.

Reaction Scheme:

Caption: Synthesis of this compound via a Grignard reagent.

Experimental Protocol:

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a condenser, a nitrogen gas inlet, a pressure-equalizing dropping funnel, and a magnetic stir bar. The apparatus is flame-dried and purged with nitrogen.

-

Grignard Reagent Formation: Magnesium turnings (4.8 g, 0.2 mol) and dry THF (20 mL) are placed in the flask. A solution of 4-chlorostyrene (13.8 g, 0.1 mol) in dry THF (50 mL) is added to the dropping funnel. A small portion of the 4-chlorostyrene solution (approx. 5 mL) is added to the magnesium turnings with vigorous stirring. The reaction is initiated by the addition of 1,2-dibromoethane (1 mL) in THF (5 mL).

-

Addition of 4-Chlorostyrene: After the reaction initiates (indicated by a temperature increase to about 50 °C and bubbling), the remaining 4-chlorostyrene solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is then refluxed for an additional 30 minutes and subsequently cooled to room temperature.

-

Silylation: A solution of chlorodimethylsilane (9.5 g, 0.1 mol) in THF (25 mL) is added slowly to the freshly prepared Grignard reagent. The reaction is stirred for 1 hour at room temperature.

-

Workup: Excess Grignard reagent is decomposed by the careful addition of ice water. The reaction mixture is filtered, and the filtrate is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate overnight.

-

Purification: The solvent is removed by distillation, and the product is purified by vacuum distillation to yield this compound (boiling point 46 °C at 0.7 mmHg; 10.1 g, 62% yield).

Expert Insights on the Grignard Route:

-

Initiation: The initiation of Grignard reagent formation can sometimes be sluggish. The use of a small amount of 1,2-dibromoethane helps to activate the magnesium surface.

-

Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it effectively solvates the magnesium species, enhancing its reactivity.[3][4]

-

Self-Validation: The successful formation of the Grignard reagent is visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution.

Mechanistic Considerations: Nucleophilic Substitution at Silicon

The core of both synthetic methods is a nucleophilic attack of a carbanion (from the organolithium or Grignard reagent) on the electrophilic silicon atom of chlorodimethylsilane. This reaction proceeds via a nucleophilic substitution mechanism. Unlike carbon-centered Sₙ2 reactions which proceed through a trigonal bipyramidal transition state, nucleophilic substitution at a silicon center can proceed through a stable or transient pentacoordinate intermediate. The exact mechanism, whether it's a concerted Sₙ2-like process or a two-step addition-elimination, is a subject of ongoing study and can be influenced by the nature of the nucleophile, leaving group, and substituents on the silicon atom.[5]

Spectral Data and Structural Elucidation

A comprehensive analysis of the spectral data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.51 | d | 8.1 | 2H | Aromatic (ortho to Si) |

| 7.41 | d | 7.9 | 2H | Aromatic (ortho to vinyl) |

| 6.72 | dd | 17.6, 10.9 | 1H | Vinylic (-CH=) |

| 5.79 | dd | 17.6, 0.9 | 1H | Vinylic (=CH₂, trans) |

| 5.27 | dd | 10.9, 0.9 | 1H | Vinylic (=CH₂, cis) |

| 4.43 | hept | 3.7 | 1H | Si-H |

| 0.35 | d | 3.8 | 6H | Si-(CH₃)₂ |

Data obtained in CDCl₃ at 400 MHz.[1]

Interpretation:

-

The two doublets in the aromatic region (7.41-7.51 ppm) are characteristic of a para-substituted benzene ring.

-

The three distinct signals in the vinyl region (5.27-6.72 ppm) with their characteristic coupling constants confirm the presence of the -CH=CH₂ group.

-

The heptet at 4.43 ppm is indicative of the proton attached to the silicon atom, being split by the six protons of the two methyl groups.

-

The doublet at 0.35 ppm corresponds to the six protons of the two methyl groups attached to the silicon, which are split by the single proton on the silicon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | Aromatic C-Si |

| 137.2 | Aromatic C-vinyl |

| 136.9 | Vinylic -CH= |

| 133.7 | Aromatic CH (ortho to Si) |

| 126.1 | Aromatic CH (ortho to vinyl) |

| 113.8 | Vinylic =CH₂ |

| -3.9 | Si-CH₃ |

Interpretation:

-

The signals in the aromatic region (126.1-139.5 ppm) correspond to the six carbons of the benzene ring. The quaternary carbons attached to the silicon and vinyl groups are typically deshielded.

-

The peaks at 136.9 ppm and 113.8 ppm are assigned to the carbons of the vinyl group.

-

The upfield signal at -3.9 ppm is characteristic of the methyl carbons directly attached to the silicon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | =C-H stretch (vinyl & aromatic) |

| ~2960 | Medium | C-H stretch (methyl) |

| ~2120 | Strong | Si-H stretch |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~960 | Strong | =C-H out-of-plane bend (trans vinyl) |

| ~900 | Strong | =C-H out-of-plane bend (vinylidene) |

| ~820 | Strong | Si-C stretch |

Interpretation:

-

The strong absorption around 2120 cm⁻¹ is a definitive indicator of the Si-H bond.

-

The peaks in the 1630-1490 cm⁻¹ region confirm the presence of both vinyl and aromatic C=C double bonds.

-

The strong band at approximately 1250 cm⁻¹ is characteristic of the Si-CH₃ group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | 30 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M - CH₃]⁺ |

| 133 | 25 | [M - C₂H₅]⁺ |

| 119 | 15 | [M - C₃H₇]⁺ |

| 105 | 40 | [C₇H₇Si]⁺ |

Interpretation:

-

The molecular ion peak at m/z 162 confirms the molecular weight of this compound.

-

The base peak at m/z 147 corresponds to the loss of a methyl group, a common fragmentation pathway for organosilanes, leading to a stable silylium ion.

-

Other significant fragments arise from further cleavages of the alkyl and vinyl substituents.

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic routes presented here, via organolithium or Grignard reagents, offer reliable and scalable methods for its preparation. The detailed spectral analysis provides a robust framework for its characterization, ensuring purity and structural integrity for its diverse applications in polymer chemistry and materials science. The understanding of the underlying reaction mechanisms allows for the optimization of synthetic conditions and the potential for the development of novel derivatives.

References

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

-

ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

PubChem. Vinyldimethylphenylsilane. [Link]

-

NIST WebBook. Phenyldimethylvinylsilane. [Link]

-

De Proft, F., et al. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]

-

Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

University of Calgary. Ch 14: Reactivity of Organometallics. [Link]

Sources

- 1. Sílice [silice.csic.es]

- 2. 二甲基苯基乙烯基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (4-vinylphenyl)dimethylsilane from 4-Chlorostyrene

Abstract

This document provides an in-depth technical guide for the synthesis of (4-vinylphenyl)dimethylsilane, a versatile organosilicon monomer. The described pathway utilizes 4-chlorostyrene as a cost-effective starting material, proceeding through a Grignard reaction followed by nucleophilic substitution on chlorodimethylsilane. This guide elucidates the underlying reaction mechanisms, offers a detailed, step-by-step experimental protocol, and discusses critical aspects of process control, safety, and product characterization. The content is tailored for researchers and professionals in chemical synthesis and materials science, providing the necessary expertise to reliably execute this transformation and understand the causality behind each procedural step.

Introduction

The Versatility of (4-vinylphenyl)dimethylsilane

(4-vinylphenyl)dimethylsilane (VPDS) is a bifunctional molecule of significant interest in polymer and materials science.[1] Its structure incorporates a polymerizable vinyl group and a reactive silyl hydride (Si-H) moiety. The vinyl group enables its participation in various polymerization reactions, including atom transfer radical polymerization (ATRP), to create silicon-containing polymers with tailored properties.[2][3] The phenyl ring enhances the thermal stability and mechanical properties of the resulting polymers.[1] Concurrently, the dimethylsilyl group serves as a site for post-polymerization modification via hydrosilylation, allowing for the introduction of a wide range of functional groups.[2] This dual reactivity makes VPDS a valuable monomer for high-performance coatings, advanced composites, and as a coupling agent to improve the interface between organic polymers and inorganic fillers.[1][4]

Synthetic Strategy: The Grignard Pathway

Several routes can be envisioned for the synthesis of aryl-silanes. This guide focuses on the Grignard-mediated pathway starting from 4-chlorostyrene. This approach is selected for its robustness, scalability, and the economic advantage of using an aryl chloride precursor. The core of this synthesis involves two fundamental steps:

-

Formation of the Grignard Reagent : 4-chlorostyrene is reacted with magnesium metal in an ethereal solvent to form 4-vinylphenylmagnesium chloride.

-

Silylation : The resulting organometallic intermediate acts as a potent nucleophile, attacking the electrophilic silicon center of chlorodimethylsilane to form the desired carbon-silicon bond.

While seemingly straightforward, this synthesis requires meticulous control over reaction conditions to prevent undesired side reactions, such as polymerization of the styrene moiety and homocoupling of the Grignard reagent.[5] This guide provides the necessary field-proven insights to navigate these challenges effectively.

Reaction Mechanism and Key Considerations

The synthesis is a classic example of organometallic chemistry, leveraging the polarity reversal (umpolung) of the aromatic carbon atom.

Formation of 4-vinylphenylmagnesium chloride

The formation of a Grignard reagent from an aryl chloride is often more challenging than from its bromide or iodide counterparts due to the stronger carbon-chlorine bond. The reaction is initiated on the surface of the magnesium metal.

Caption: Formation of the Grignard Reagent.

Success hinges on activating the magnesium surface to remove the passivating magnesium oxide layer. This is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction is highly exothermic and must be carefully controlled.[6] The Grignard reagent exists in solution in a complex equilibrium, known as the Schlenk equilibrium, between the organomagnesium halide (RMgX) and the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[7]

Nucleophilic Attack on Chlorodimethylsilane

The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic. It readily attacks the electrophilic silicon atom of chlorodimethylsilane, displacing the chloride leaving group in an Sₙ2-type reaction at the silicon center.

Caption: Nucleophilic substitution at the silicon center.

The choice of solvent is crucial; tetrahydrofuran (THF) is preferred over diethyl ether as it better solvates the magnesium species, leading to a faster reaction.[7][8] To maximize the yield of the desired monosubstituted product, the Grignard reagent is typically added slowly to a solution of the chlorosilane (reverse addition).[8] However, for this specific synthesis, a normal addition of the silylating agent to the pre-formed Grignard reagent is also effective and described herein.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Notes |

| Magnesium Turnings | Mg | 24.31 | >99.5% | Must be dry. |

| Iodine | I₂ | 253.81 | ACS Grade | Used as an initiator. |

| 4-Chlorostyrene | C₈H₇Cl | 138.59 | >98% | Stabilized, inhibitor should be removed if necessary. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Distilled from Na/benzophenone. |

| Chlorodimethylsilane | C₂H₇ClSi | 94.62 | >98% | Highly flammable and corrosive. Handle with extreme care. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | For quenching the reaction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying the organic phase. |

Safety Precautions

-

Inert Atmosphere: The Grignard reagent is highly reactive towards oxygen and moisture. The entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6] All glassware must be flame-dried or oven-dried before use.

-

Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with chlorodimethylsilane are exothermic. Maintain proper cooling and ensure controlled, dropwise addition of reagents to manage the reaction temperature.[6]

-

Chlorodimethylsilane Handling: Chlorodimethylsilane is highly flammable, corrosive, and reacts violently with water to release HCl gas.[9][10][11][12] It is also toxic if inhaled.[12] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat.[10][13] Ensure grounding of equipment to prevent static discharge.[9][13]

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of (4-vinylphenyl)dimethylsilane.

Part A: Formation of 4-vinylphenylmagnesium chloride

-

Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all openings are sealed and the system is under a positive pressure of dry nitrogen.

-

To the flask, add magnesium turnings (2.67 g, 0.11 mol).

-

Add a single crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 4-chlorostyrene (13.86 g, 0.10 mol) in 100 mL of anhydrous THF.

-

Add approximately 10 mL of the 4-chlorostyrene solution to the magnesium turnings. The reaction mixture may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Once the reaction has started, add the remaining 4-chlorostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy suspension.

Part B: Silylation, Work-up, and Purification

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of chlorodimethylsilane (10.41 g, 0.11 mol) in 50 mL of anhydrous THF.

-

Add the chlorodimethylsilane solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield (4-vinylphenyl)dimethylsilane as a clear liquid. A similar procedure starting from the bromo-analogue reports a yield of around 80%.[14]

Characterization and Quality Control

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected chemical shifts (δ) are:

-

Aromatic Protons: ~7.51 (d, 2H) and ~7.41 (d, 2H).

-

Vinyl Protons: ~6.72 (dd, 1H), ~5.79 (d, 1H), and ~5.27 (d, 1H).

-

Silyl Hydride (Si-H): A characteristic septet at ~4.43 (1H).

-

Silyl Methyls (Si-CH₃): A doublet at ~0.35 (6H) due to coupling with the silyl proton. (Reference data adapted from a similar synthesis[14]).

-

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| Si-H Stretch | ~2116 | Strong, sharp |

| C=C Stretch (Vinyl) | ~1630 | Medium |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium |

The presence of a strong, sharp peak around 2116 cm⁻¹ is definitive evidence for the Si-H bond.[2]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Grignard reaction fails to initiate. | Passivated magnesium surface; wet solvent or glassware. | Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all reagents and glassware are scrupulously dry. |

| Low yield of product. | Incomplete Grignard formation; side reactions (e.g., homocoupling). | Extend the Grignard formation time. Ensure slow, controlled addition of reagents at the correct temperature. |

| Polymerization of the reaction mixture. | High reaction temperature; presence of radical initiators. | Maintain strict temperature control, especially during Grignard formation. Ensure the starting 4-chlorostyrene is properly stabilized or use it fresh. |

| Product is contaminated with disilylated species. | Incorrect stoichiometry or addition mode. | Use a slight excess of the Grignard reagent or consider a "reverse addition" where the Grignard is added to the chlorosilane.[8] |

Conclusion

The synthesis of (4-vinylphenyl)dimethylsilane from 4-chlorostyrene via a Grignard pathway is a robust and scalable method for producing this valuable bifunctional monomer. Success relies on a foundational understanding of organometallic principles and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and strict temperature control. The stringent safety protocols outlined for handling pyrophoric and corrosive reagents are non-negotiable for a safe and successful outcome. The detailed protocol and characterization data provided in this guide serve as a self-validating system, equipping researchers with the necessary tools to confidently synthesize, purify, and verify this versatile chemical building block for applications in advanced materials and polymer chemistry.

References

- Thermo Fisher Scientific. (2010).

- Cole-Parmer. (n.d.).

- Gelest, Inc. (2014). DIMETHYLDICHLOROSILANE, 98%.

- Acros Organics. (2010).

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). (4 - vinyl phenyl) dimethyl silane synthesis.

- Wikipedia. (n.d.). Kumada coupling.

- NROChemistry. (n.d.). Kumada Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Park, Y., et al. (n.d.). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides.

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076.

- BenchChem. (2025). Application Notes and Protocols: Grignard Synthesis of Dichloro-bis(4-methylphenyl)silane.

- Tamilselvan, S., & Ramakrishnan, S. (2019). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. Polymer Chemistry, 11(2), 344-353.

- Ramakrishnan, S., & Tamilselvan, S. (2019). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)

- Changfu Chemical. (n.d.). 4 Vinylphenyl Trimethoxysilane CAS: 18001-13-3.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4 Vinylphenyl Trimethoxysilane CAS: 18001-13-3 | Changfu Chemical [cfsilicones.com]

- 5. Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. gustavus.edu [gustavus.edu]

- 13. gelest.com [gelest.com]

- 14. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

Key characteristics and molecular weight of p-vinylphenyl dimethylsilane

An In-Depth Technical Guide to p-Vinylphenyl Dimethylsilane

Executive Summary

p-Vinylphenyl dimethylsilane (CAS No. 4556-72-3) is a bifunctional organosilane monomer of significant interest in advanced materials science. Possessing both a polymerizable vinyl group and a reactive dimethylsilyl moiety, it serves as a critical building block for sophisticated silicone-based polymers and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its core characteristics, synthesis, characterization, and applications, with a focus on insights relevant to researchers in materials science and drug development.

Introduction: A Versatile Bifunctional Monomer

Organosilicon compounds have carved a unique niche in chemical research and industrial applications, primarily due to the distinct properties imparted by the silicon atom, such as thermal stability, chemical inertness, and biocompatibility. Within this class, p-vinylphenyl dimethylsilane emerges as a particularly valuable monomer. Its structure uniquely combines two key functional groups:

-

A Polymerizable Vinyl Group (-CH=CH₂): This moiety allows the molecule to participate in various polymerization reactions, such as free-radical or hydrosilylation processes, enabling its incorporation into polymer backbones or as a pendant group.[1][2]

-

A Hydridic Dimethylsilyl Group (-SiH(CH₃)₂): The silicon-hydride bond is a reactive site for hydrosilylation, a powerful reaction for forming stable silicon-carbon bonds. This allows for grafting onto other molecules or surfaces, or for creating specific cross-linking points in a polymer network.

This dual functionality makes p-vinylphenyl dimethylsilane a strategic component for designing polymers with tailored properties, including enhanced thermal stability and mechanical strength, making it suitable for high-performance coatings, adhesives, and advanced composites.[1]

Core Physicochemical Characteristics

The fundamental properties of p-vinylphenyl dimethylsilane are summarized below. This data is essential for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 4556-72-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄Si | [3][4] |

| Molecular Weight | 162.3 g/mol | [3][4][6] |

| Appearance | Colorless to light yellow liquid | [3][7] |

| Boiling Point | 91 °C @ 0.14 Torr; 82 °C @ 20 mmHg | [3][7] |

| Density | 0.8818 - 0.892 g/cm³ at 25°C | [3][7] |

| Refractive Index (n₂₀/D) | 1.507 | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][7] |

Molecular Structure

The structure of p-vinylphenyl dimethylsilane is key to its reactivity.

Caption: Molecular structure of p-vinylphenyl dimethylsilane.

Synthesis and Mechanism

The synthesis of p-vinylphenyl dimethylsilane is reliably achieved through the reaction of a vinylphenyl Grignard or organolithium reagent with chlorodimethylsilane.[1][4] This approach offers good yields and high purity.

The underlying mechanism involves two key steps:

-

Metallation: 1-bromo-4-vinylbenzene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (-78°C) to form the highly reactive 4-vinylphenyllithium intermediate via lithium-halogen exchange. The low temperature is critical to prevent side reactions involving the vinyl group.

-

Nucleophilic Substitution: The anionic carbon of the 4-vinylphenyllithium acts as a potent nucleophile, attacking the electrophilic silicon atom of chlorodimethylsilane. This results in the displacement of the chloride leaving group and the formation of the desired silicon-carbon bond.

Synthesis Workflow Diagram

Caption: Synthesis workflow for p-vinylphenyl dimethylsilane.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized p-vinylphenyl dimethylsilane is typically achieved using standard spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. Based on literature data, the expected chemical shifts (in CDCl₃) are:[4]

-

δ 7.51 (d, 2H): Aromatic protons ortho to the silicon group.

-

δ 7.41 (d, 2H): Aromatic protons meta to the silicon group.

-

δ 6.72 (dd, 1H): The alpha-proton of the vinyl group.

-

δ 5.79 (dd, 1H): The trans-beta-proton of the vinyl group.

-

δ 5.27 (dd, 1H): The cis-beta-proton of the vinyl group.

-

δ 4.43 (hept, 1H): The silicon-hydride (Si-H) proton.

-

δ 0.35 (d, 6H): The protons of the two methyl groups attached to silicon.

The characteristic heptet for the Si-H proton and the doublet for the Si-CH₃ protons are due to coupling with each other.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 162.3 g/mol .[8]

Key Applications in Research and Development

The dual reactivity of p-vinylphenyl dimethylsilane makes it a valuable component in materials science, with direct relevance to the interests of drug development professionals.

-

Polymer Synthesis: It is a key monomer for producing advanced silicone-based polymers.[1] The vinyl group allows it to be incorporated into polymethylsiloxane chains, while the phenyl group enhances thermal stability.[1]

-

Cross-linking and Curing: The Si-H group can react with vinyl groups on other polymer chains (via hydrosilylation), acting as an effective cross-linker to form stable silicone elastomers and resins. This is fundamental to creating materials with controlled mechanical properties, from soft gels to rigid plastics.

-

Surface Modification: The reactive silane moiety can be used to functionalize surfaces, such as silica or glass, to alter their properties or to anchor other molecules.

-

Drug Delivery Systems: In the context of drug development, silicone-based materials are widely used for controlled release matrices and medical device coatings due to their biocompatibility and tunable permeability.[9] p-Vinylphenyl dimethylsilane can be used to synthesize custom polymers for such applications, where the polymer's mechanical integrity and release kinetics can be precisely controlled.

-

Pharmaceutical Intermediates: It serves as a chemical intermediate in the synthesis of more complex silicone compounds and potentially in the preparation of active pharmaceutical ingredients.[10]

Conceptual Role in Polymerization

Caption: Role as a functional monomer in polymer synthesis.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization.

Protocol 1: Synthesis of p-Vinylphenyl Dimethylsilane

This protocol is adapted from established literature procedures.[4]

Materials:

-

1-bromo-4-vinylbenzene (10.0 mmol, 1.83 g)

-

Anhydrous Tetrahydrofuran (THF, 35 mL)

-

n-Butyllithium (n-BuLi, 1.6 M in hexane, 7.5 mL)

-

Chlorodimethylsilane (10.0 mmol, 1.1 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Pentane

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (1.83 g) in THF (15 mL).

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Add n-BuLi (7.5 mL) dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Stir the resulting mixture at -78°C for 2 hours to ensure complete formation of the organolithium intermediate.

-

In a separate flask, dissolve chlorodimethylsilane (1.1 mL) in THF (20 mL). Add this solution dropwise to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for 8 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL).

-

Transfer the mixture to a separatory funnel and extract the product with Et₂O (3 x 15 mL).

-

Wash the combined organic layers with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica column chromatography using pentane as the eluent to yield the final product.

Protocol 2: Sample Preparation for ¹H NMR Analysis

-

Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

Safety and Handling

p-Vinylphenyl dimethylsilane is a combustible liquid and requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[11] Keep away from heat, sparks, open flames, and hot surfaces.[12] Use spark-proof tools and take precautionary measures against static discharge.[12]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[3][10]

Conclusion and Future Outlook

p-Vinylphenyl dimethylsilane is a high-value chemical building block whose unique bifunctional nature provides a gateway to a wide array of functional materials. Its role in creating thermally stable and mechanically robust silicone polymers makes it indispensable in materials science. For researchers in drug development, its potential for synthesizing biocompatible polymers for controlled release applications and medical device coatings represents a promising area for future innovation. As the demand for "smart" materials with precisely engineered properties continues to grow, the importance of versatile monomers like p-vinylphenyl dimethylsilane is set to increase.

References

-

Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem. [Link]

-

Vinyl Phenyl Dimethylsilane: A Key Component in Silicone Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

¹H NMR and ²⁹Si NMR spectra of (p-vinylbenzyl) methyldichlorosilane (M2) - ResearchGate. [Link]

-

Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [Link]

-

Synthesis of High Molecular Weight Vinylphenyl-Containing MQ Silicone Resin via Hydrosilylation Reaction - MDPI. [Link]

-

Drug Release from Poly(dimethylsiloxane)-Based Matrices - Semantic Scholar. [Link]

-

p-ETHYLPHENYL VINYL ETHER - SpectraBase. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [chemicalbook.com]

- 4. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [amp.chemicalbook.com]

- 7. (4 - vinyl phenyl) dimethyl silane CAS#: 4556-72-3 [m.chemicalbook.com]

- 8. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Drug Release from Poly(dimethylsiloxane)-Based Matrices: Observed and Predicted Stabilization of the Release Rate by Three-Layer Devices | Semantic Scholar [semanticscholar.org]

- 10. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Dimethyl(4-vinylphenyl)silane

Introduction: Understanding Dimethyl(4-vinylphenyl)silane

This compound (CAS No. 4556-72-3) is an organosilane compound of significant interest in materials science and pharmaceutical development.[1][2] Its unique bifunctional nature, possessing both a reactive vinyl group and a dimethylsilyl moiety, makes it a valuable intermediate and monomer.[3] It is utilized in the synthesis of specialized polymers, as a reagent for creating complex organometallic compounds, and in the development of novel materials for optoelectronics.[4] However, its chemical properties, particularly its flammability and potential as an irritant, necessitate a thorough understanding and strict adherence to safety protocols to mitigate risks in a research and development environment.

This guide provides a comprehensive overview of the essential safety, handling, and storage requirements for this compound, grounding procedural recommendations in the physicochemical properties of the compound. The focus is on providing a self-validating system of protocols where the rationale behind each step is clearly articulated, ensuring a culture of safety and scientific integrity.

Section 1: Core Hazard Profile and Physicochemical Characteristics

A foundational aspect of safe handling is a complete understanding of the compound's intrinsic properties. These characteristics dictate its behavior under various conditions and inform every aspect of risk assessment and control.

Key Physicochemical Data

The following table summarizes the critical physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 4556-72-3 | [1] |

| Molecular Formula | C₁₀H₁₄Si | [5][6] |

| Molecular Weight | 162.30 g/mol | [5][6] |

| Appearance | Colorless clear liquid | [4][7] |

| Boiling Point | 82 °C @ 20 mmHg | [4][5] |

| Density | 0.892 g/mL at 25 °C | [4][5] |

| Flash Point | ~59.4 °C (138.9 °F) - Closed Cup | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly) | [4] |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems reported, but moisture sensitivity is a general concern for many silanes. | [4][7] |

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Pictogram | GHS Code | Signal Word | Hazard Statement |

| GHS02 | Warning | H226: Flammable liquid and vapor | |

| GHS07 | Warning | Causes serious eye irritation |

Expert Analysis: The flash point of ~59°C indicates that at temperatures at or above this point, the liquid can produce sufficient vapor to form an ignitable mixture with air.[5] This is a critical consideration in a laboratory environment where ignition sources (hot plates, spark-producing equipment) are common. The vapor is also denser than air, meaning it can accumulate in low-lying areas and travel a considerable distance to an ignition source, leading to a "flashback" event. The designation as a serious eye irritant underscores the absolute necessity of appropriate eye protection during all handling operations.[7][8]

Section 2: Risk Assessment and Control Workflow

A systematic approach to risk management is essential. The following workflow provides a logical framework for evaluating and mitigating the hazards associated with this compound before any experimental work begins.

Caption: Risk assessment and control workflow for this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Direct handling of this compound requires meticulous attention to detail to prevent ignition events and personal exposure.

Standard Operating Procedure for Laboratory Handling

This protocol is designed for handling quantities typically found in a research setting.

-

Preparation and Pre-Check:

-

Causality: To ensure all safety systems are functional before introducing the hazard.

-

Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Ensure an ABC-type dry chemical fire extinguisher is accessible.

-

Locate the nearest safety shower and eyewash station and confirm the access path is unobstructed.[9]

-

Assemble all necessary glassware and equipment within the fume hood.

-

-

Engineering Controls:

-

Causality: To contain vapors at the source and prevent the buildup of flammable concentrations.

-

All handling of the liquid must be performed inside a certified chemical fume hood.[10]

-

When transferring quantities greater than 50 mL, ensure both the source and receiving containers are bonded and grounded to a common point to dissipate static electricity.[7][11]

-

Use only spark-proof tools and explosion-proof electrical equipment (e.g., stir plates, heating mantles) within the fume hood.[7][11]

-

-

Chemical Transfer:

-

Post-Handling and Decontamination:

-

Causality: To prevent accumulation of hazardous residues.

-

Wipe down the work surface within the fume hood with an appropriate solvent and absorbent pads.[10]

-

Properly seal and label all waste containers. Contaminated materials should be disposed of as hazardous waste according to institutional guidelines.[10]

-

Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.[8]

-

Personal Protective Equipment (PPE) Mandates

The use of appropriate PPE is the final barrier of protection and is non-negotiable.[13]

| PPE Category | Specification | Rationale and Field Insight |

| Hand Protection | Nitrile or Neoprene gloves. | Provides adequate protection against incidental splashes. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or pinholes before use.[12] |

| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified). | Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal and are inadequate.[5][7] |

| Face Protection | Face shield worn over chemical splash goggles. | Mandatory when handling larger quantities (>100 mL) or when there is a significant risk of splashing. Protects the entire face from direct contact.[5] |

| Body Protection | Flame-resistant (FR) lab coat. | Standard cotton or polyester lab coats can ignite and continue to burn. An FR lab coat provides critical protection in the event of a flash fire.[9] Wear long pants and closed-toe shoes. |

| Respiratory | Not typically required for small-scale use in a functioning fume hood. | A risk assessment may indicate the need for a respirator (e.g., organic vapor cartridge) if engineering controls are insufficient or during a large-scale spill cleanup.[5] |

Section 4: Storage and Stability Management

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Location: Store in a dedicated, approved flammables safety cabinet. The cabinet should be located away from heat, sources of ignition, and exit paths.[7][11]

-

Atmosphere: For long-term stability and to prevent potential reactions with atmospheric moisture, store the container under a dry, inert atmosphere (e.g., nitrogen or argon).[12] The container must be kept tightly closed.[7]

-

Temperature: Store in a cool, dry, and well-ventilated area.[7][14] Some suppliers recommend refrigerated storage (2-8°C), which can help reduce vapor pressure.[4] If refrigerated, the refrigerator must be certified as explosion-proof or flammables-safe.

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.[12] Contact with these materials can lead to vigorous, exothermic reactions.

-

Container Integrity: Use only the original supplier container or a compatible, properly labeled secondary container. Regularly inspect containers for signs of damage or leakage.

Section 5: Emergency and Spill Response Protocols

Rapid and correct response during an emergency is crucial to minimizing harm to personnel and property.

Spill Response Workflow

Sources

- 1. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. VINYLPHENYLDIMETHYLSILANE | 1125-26-4 [chemicalbook.com]

- 5. 二甲基苯基乙烯基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 9. uwm.edu [uwm.edu]

- 10. enhs.uark.edu [enhs.uark.edu]

- 11. fishersci.com [fishersci.com]

- 12. gelest.com [gelest.com]

- 13. m.youtube.com [m.youtube.com]

- 14. certs-msds.airliquide.ca [certs-msds.airliquide.ca]

Navigating the Procurement and Quality Control of Dimethyl(4-vinylphenyl)silane: A Technical Guide

Abstract

Dimethyl(4-vinylphenyl)silane (DMVPS) is a pivotal organosilane monomer increasingly utilized in the synthesis of advanced polymers, specialty silanes, and as a coupling agent in composite materials. Its unique molecular architecture, featuring both a reactive vinyl group for polymerization and a dimethylsilyl moiety, imparts desirable properties such as enhanced thermal stability and mechanical strength to the resulting polymers.[1] The successful application of DMVPS in research, development, and manufacturing is critically dependent on sourcing high-purity material and employing rigorous analytical methods for its characterization. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, available purity grades, and robust, field-proven methodologies for the precise determination of DMVPS purity.

Introduction to this compound

This compound, with the CAS number 4556-72-3, is a colorless to light yellow liquid.[2] Its molecular structure consists of a phenyl ring substituted with a vinyl group and a dimethylsilyl group. This bifunctionality makes it a versatile building block in materials science. The vinyl group can readily participate in polymerization reactions, while the silane functionality can be leveraged for surface modification or as a reactive site for further chemical transformations.[1] Key applications include its use as a monomer for silicone-based polymers, a coupling agent to improve the interface between organic polymers and inorganic fillers, and in the development of materials for organic electronics and advanced ceramics.[1] Given its role in high-performance applications, the purity of DMVPS is a paramount concern, as impurities can significantly impact polymerization kinetics, polymer properties, and overall material performance.

Commercial Availability and Purity Grades

A variety of chemical suppliers offer this compound in purities suitable for both research and bulk manufacturing. The stated purity levels typically range from 95% to over 99%. It is crucial for the end-user to critically evaluate the supplier's analytical data and, where necessary, perform independent verification. The choice of supplier and purity grade should be guided by the specific requirements of the intended application.

Below is a summary of representative commercial suppliers and their offered purities for this compound:

| Supplier | Stated Purity | Analysis Method |

| Alfa Chemistry | 95% | Not Specified |

| ChemUniverse | 95% | Not Specified |

| Amadis Chemical | 97% | Not Specified |

| Henan Alfa Chemical Co., Ltd | 97%+ | Not Specified |

| Aladdin Scientific | 98% | Not Specified |

| career henan chemical co | Min 98% | HPLC |

| Shanghai Gileader Advanced Material Technology | 98% | Not Specified |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD | 99% min | Not Specified |

| Apollo Scientific | 99% | Not Specified |

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is recommended for the comprehensive assessment of this compound purity. This typically involves a primary quantification method, such as quantitative Nuclear Magnetic Resonance (qNMR), and chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be employed as an orthogonal method.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The integrated area of a specific resonance in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined with high accuracy and precision.[3][4]

Causality of Method Choice: qNMR is particularly well-suited for the purity determination of this compound as it provides structural confirmation and quantification in a single experiment. It is a non-destructive technique and can detect a wide range of impurities, including those that may not be volatile or UV-active for GC or HPLC analysis, respectively. The presence of distinct and well-resolved signals in the ¹H NMR spectrum of DMVPS makes this technique highly reliable.

Experimental Protocol: Absolute Purity Determination by qNMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg).

-

Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) of known, high purity into the same NMR tube. The standard should have resonances that do not overlap with the analyte signals.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube to dissolve both the analyte and the internal standard completely.

-

Cap the NMR tube and vortex gently to ensure a homogeneous solution.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure quantitative acquisition parameters are used:

-

A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. A D1 of 30-60 seconds is generally sufficient.

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[4]

-

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the acquired spectrum.

-

Integrate the well-resolved signals of both the this compound and the internal standard. For DMVPS, the signals corresponding to the vinyl protons or the dimethylsilyl protons are suitable for integration. A known ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks at approximately δ 7.51 (d, 2H), 7.41 (d, 2H), 6.72 (dd, 1H), 5.79 (dd, 1H), 5.27 (dd, 1H), 4.43 (m, 1H), and 0.35 (d, 6H).[5]

-

Calculate the purity of the this compound using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight (DMVPS = 162.31 g/mol )

-

m = mass

-

P = Purity of the internal standard

-

-

Workflow for qNMR Purity Determination

Sources

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. (4 - vinyl phenyl) dimethyl silane CAS#: 4556-72-3 [m.chemicalbook.com]

- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to (4-Ethenylphenyl)(dimethyl)silane: Synthesis, Controlled Polymerization, and Advanced Applications

This guide provides an in-depth technical overview of (4-Ethenylphenyl)(dimethyl)silane, also known as p-dimethylsilylstyrene, a functionalized styrene monomer of significant interest in materials science and biomedical engineering. We will explore its synthesis, unique chemical properties, and its behavior in controlled polymerization reactions. Furthermore, this guide will delve into the emerging applications of the resulting silicon-containing polymers, particularly in the realm of drug delivery and advanced materials.

Introduction to a Versatile Silicon-Containing Monomer

(4-Ethenylphenyl)(dimethyl)silane is an organosilicon compound that merges the reactivity of a vinyl group and the stability of a phenyl ring with the unique properties of silicon.[1] This distinct molecular architecture makes it a valuable monomer for creating specialized silicone-based polymers with tailored characteristics.[2] The presence of the vinyl group allows for polymerization through various mechanisms, while the dimethylsilyl functionality imparts properties such as thermal stability, hydrophobicity, and biocompatibility to the resulting polymer.

The incorporation of silicon into polymer structures has garnered considerable attention, especially for biomedical applications. Silicon and its oxides are known for their high biocompatibility and can be surface functionalized.[3][4] Polymers derived from monomers like (4-Ethenylphenyl)(dimethyl)silane are being explored for their potential in creating novel hybrid materials for applications such as localized and systemic drug delivery.[3][4]

Physicochemical Properties

A clear understanding of the monomer's physical and chemical properties is crucial for its effective use in synthesis and polymerization.

| Property | Value | Source |

| Molecular Formula | C10H14Si | [5] |

| Molecular Weight | 162.3 g/mol | [5] |

| CAS Number | 4556-72-3 | [5] |

| Appearance | Clear liquid | [2] |

Synthesis of (4-Ethenylphenyl)(dimethyl)silane

The synthesis of (4-Ethenylphenyl)(dimethyl)silane can be achieved through a Grignard reaction or, more commonly, via a lithium-halogen exchange followed by quenching with a chlorosilane. The latter method generally offers high yields and purity.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol is adapted from established literature procedures.[5]

Materials:

-

1-bromo-4-vinylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (typically 1.6 M)

-

Chlorodimethylsilane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Pentane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene in anhydrous THF.

-